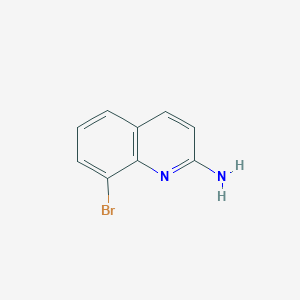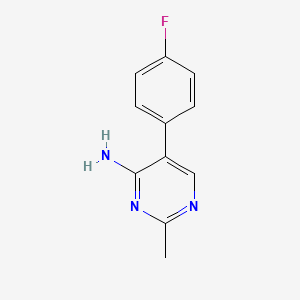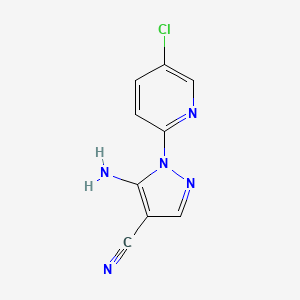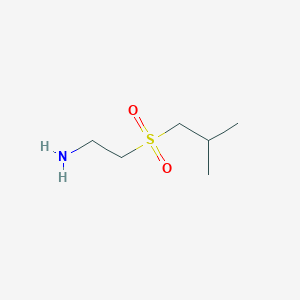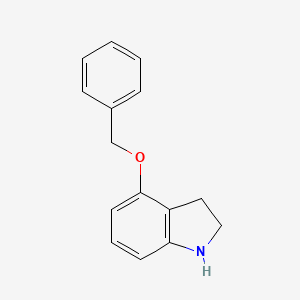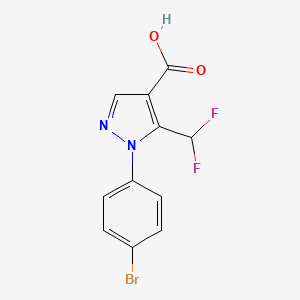
1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1153153-65-1. It has a molecular weight of 317.09 and is typically stored at room temperature . The compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 317.09 .Applications De Recherche Scientifique
Structural and Spectral Investigations
Pyrazole derivatives are subject to extensive research due to their interesting structural and spectral properties. For example, the study by Viveka et al. (2016) focused on the combined experimental and theoretical investigations of a biologically important pyrazole-4-carboxylic acid derivative, highlighting its characterization through NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides valuable insights into the molecular structure and electronic transitions within these molecules, contributing to our understanding of their reactivity and potential applications in designing functional materials Viveka et al., 2016.
Nonlinear Optical Materials
Another area of application for pyrazole derivatives is in the development of nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. Their findings suggest the potential of these compounds for optical limiting applications, indicating their importance in creating materials for photonics and optoelectronics Chandrakantha et al., 2013.
Antifungal Activity
The synthesis and evaluation of pyrazole derivatives extend to the field of agrochemistry and pharmacology, where their antifungal activities are explored. Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against several phytopathogenic fungi. Some compounds exhibited significant antifungal activities, suggesting their potential use in developing new antifungal agents Du et al., 2015.
Catalysis and Chemical Synthesis
Pyrazole derivatives also find applications in catalysis, particularly in facilitating cross-coupling reactions. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands and their utilization in forming bis(pyrazolyl)palladium(II) complexes. These complexes exhibited catalytic activity in Suzuki–Miyaura cross-coupling reactions, demonstrating the role of pyrazole derivatives in enhancing the efficiency and selectivity of synthetic organic transformations Ocansey et al., 2018.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2/c12-6-1-3-7(4-2-6)16-9(10(13)14)8(5-15-16)11(17)18/h1-5,10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBAYCPIYXGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




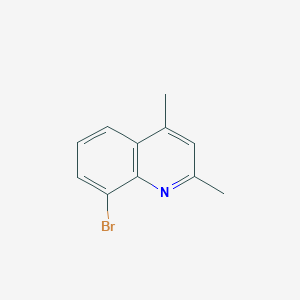
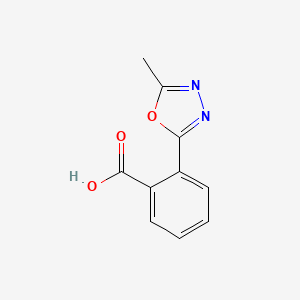

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)
